molecular formula C12H11NO2 B14212079 1H-Indene, 2-(1-methylethenyl)-6-nitro- CAS No. 819871-60-8

1H-Indene, 2-(1-methylethenyl)-6-nitro-

Cat. No.: B14212079
CAS No.: 819871-60-8
M. Wt: 201.22 g/mol
InChI Key: MJEXYNDWZUROFE-UHFFFAOYSA-N
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Description

1H-Indene, 2-(1-methylethenyl)-6-nitro- is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

819871-60-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-nitro-2-prop-1-en-2-yl-1H-indene

InChI

InChI=1S/C12H11NO2/c1-8(2)10-5-9-3-4-12(13(14)15)7-11(9)6-10/h3-5,7H,1,6H2,2H3

InChI Key

MJEXYNDWZUROFE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Contextualizing Indene Scaffolds in Modern Organic Synthesis

Indene (B144670) and its derivatives are bicyclic hydrocarbons consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. This structural motif is of considerable interest in contemporary organic synthesis due to its prevalence in a variety of biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The indene framework provides a rigid and versatile platform for the construction of complex molecular architectures.

The synthesis of indene scaffolds has been an active area of research, with numerous methods developed to afford substituted indenes with high levels of control over regioselectivity and stereoselectivity. researchgate.netnih.gov These methods include transition metal-catalyzed cyclizations, ring-closing metathesis, and intramolecular Friedel-Crafts reactions. organic-chemistry.org The ability to readily access a wide range of functionalized indenes has further fueled their exploration in various scientific disciplines. uva.nl

Table 1: Selected Synthetic Approaches to Indene Scaffolds

Method Catalyst/Reagent Starting Materials Key Features
Rh(I)-catalyzed reaction Rh(I) catalyst 2-(chloromethyl)phenylboronic acid and alkynes High yields, regioselectivity dependent on alkyne substituents. organic-chemistry.org
FeCl3-catalyzed reaction FeCl3 N-benzylic sulfonamides and internal alkynes High regioselectivity through cleavage of sp3 C-N bonds. organic-chemistry.org
Nickel-catalyzed carboannulation Nickel catalyst o-bromobenzyl zinc bromide and alkynes Good yields for a variety of terminal and internal alkynes. organic-chemistry.org

Significance of Nitro Substituted Alkenes and Their Reactivity in Organic Transformations

Nitro-substituted alkenes, or nitroalkenes, are a class of organic compounds characterized by the presence of a nitro group attached to a carbon-carbon double bond. wikipedia.org The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the alkene, making it a versatile building block in organic synthesis. fiveable.mewikipedia.org This electron deficiency renders the double bond highly susceptible to nucleophilic attack, a characteristic that is exploited in a wide array of chemical transformations. wikipedia.orgresearchgate.net

The reactivity of nitroalkenes is dominated by their role as powerful Michael acceptors. wikipedia.org They readily undergo conjugate addition reactions with a diverse range of nucleophiles, including enolates, amines, and thiols, to form new carbon-carbon and carbon-heteroatom bonds. fiveable.me Furthermore, nitroalkenes can participate as activated dienophiles in Diels-Alder reactions, facilitating the construction of substituted cyclohexene (B86901) derivatives. wikipedia.orgfiveable.me The nitro group itself can be subsequently transformed into other functional groups, such as amines or carbonyls, further enhancing the synthetic utility of these intermediates. fiveable.me

Table 2: Key Reactions of Nitroalkenes

Reaction Type Role of Nitroalkene Reactant Product
Michael Addition Michael acceptor Nucleophiles (e.g., enolates, amines) New C-C or C-heteroatom bond formation. wikipedia.org
Diels-Alder Reaction Activated dienophile Diene Substituted cyclohexene derivative. wikipedia.orgfiveable.me
Reduction Substrate Reducing agents (e.g., H2/catalyst) Primary amines. wikipedia.org
Nef Reaction Substrate Acid or oxidant Ketone or aldehyde. nih.gov

Hypothesized Research Trajectories for 1h Indene, 2 1 Methylethenyl 6 Nitro Within Contemporary Chemical Research

Direct Synthetic Approaches to the 1H-Indene Framework with Specific Substitutions

Direct synthetic approaches aim to construct the bicyclic indene system with the nitro and isopropenyl groups incorporated during the ring formation process. This strategy can be complex due to the potential for multiple isomers and the chemical sensitivity of the functional groups to the reaction conditions required for cyclization.

Regioselective Introduction of the Nitro Group at the C-6 Position of the Indene Core

Achieving regioselective nitration at the C-6 position of the indene core during its formation is a significant synthetic hurdle. The directing effects of the substituents on the benzene (B151609) ring of the precursor will determine the position of nitration. If starting from a substituted toluene (B28343) or a similar precursor, the position of the existing groups will dictate where the nitro group is introduced.

For example, nitration of an indene precursor with an activating group at the para-position to the cyclizing side chain might favor nitration at the desired position. However, the strongly deactivating nature of the nitro group can hinder subsequent cyclization reactions. Therefore, the timing of the nitration step is crucial. It is often more feasible to introduce the nitro group onto a pre-formed indene or indanone ring system, as will be discussed in section 2.2.2.

Stereoselective Construction of the 2-(1-methylethenyl) Moiety on the Indene Scaffold

The direct formation of the 2-(1-methylethenyl) group during the indene ring synthesis is not a common strategy. It is generally more practical to introduce this functionality after the indene or, more commonly, an indanone core has been established. This allows for the use of well-established olefination reactions on a ketone, providing better control over the formation of the double bond.

Post-Cyclization Functionalization Routes for 1H-Indene, 2-(1-methylethenyl)-6-nitro-

Post-cyclization functionalization represents a more plausible and controllable approach to the synthesis of 1H-Indene, 2-(1-methylethenyl)-6-nitro-. This strategy involves the synthesis of a simpler indene or indanone intermediate, which is then sequentially modified to introduce the desired nitro and isopropenyl groups.

Modification of Pre-formed Indene Derivatives

This approach can be envisioned starting from either 6-nitro-1H-indene or 2-isopropenyl-1H-indene.

Route A: Starting from 6-Nitro-1H-indene

The compound 6-nitro-1H-indene is a known chemical entity. chemicalbook.comnih.gov A plausible synthetic route could involve the introduction of the isopropenyl group at the C-2 position of this molecule. However, direct functionalization at the C-2 position of the five-membered ring of a pre-formed indene can be challenging and may lack regioselectivity.

A more controlled approach would involve the conversion of 6-nitro-1H-indene to 6-nitro-2-indanone. This transformation is not trivial but could potentially be achieved through methods analogous to the synthesis of 2-indanone (B58226) from indene, which involves epoxidation followed by rearrangement. Once 6-nitro-2-indanone is obtained, the isopropenyl group can be introduced using standard olefination methods.

One of the most common and effective methods for converting a ketone to an alkene is the Wittig reaction . chemicalbook.comyoutube.comrsc.orgyoutube.com This would involve the reaction of 6-nitro-2-indanone with an isopropylidene phosphorane, typically generated from isopropyltriphenylphosphonium (B8661593) bromide and a strong base.

Reactants Reagent Product
6-Nitro-2-indanoneIsopropyltriphenylphosphonium ylide1H-Indene, 2-(1-methylethenyl)-6-nitro-

Alternatively, a Grignard reaction could be employed. researchgate.netlibretexts.orgresearchgate.netyoutube.com Treatment of 6-nitro-2-indanone with isopropenylmagnesium bromide would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration of this alcohol would then generate the desired exocyclic double bond of the isopropenyl group. It is important to note that Grignard reagents can react with nitro groups, which could lead to side products and reduced yields. rsc.org

Step Reactant Reagent Intermediate/Product
16-Nitro-2-indanoneIsopropenylmagnesium bromide2-(1-methylethenyl)-6-nitro-2,3-dihydro-1H-inden-2-ol
22-(1-methylethenyl)-6-nitro-2,3-dihydro-1H-inden-2-olAcid (e.g., H₂SO₄)1H-Indene, 2-(1-methylethenyl)-6-nitro-

Nitration Reactions on Substituted Indenes for C-6 Functionalization

An alternative post-cyclization strategy involves the nitration of a pre-formed 2-isopropenyl-1H-indene. The synthesis of 2-isopropenyl-1H-indene could be achieved from commercially available 2-indanone using a Wittig or Grignard reaction as described above.

The subsequent step would be the regioselective nitration of 2-isopropenyl-1H-indene. Electrophilic aromatic substitution on the indene ring system is influenced by the directing effects of the existing substituents. youtube.comyoutube.comlibretexts.orgyoutube.com The five-membered ring and the isopropenyl group can influence the position of nitration on the benzene ring. The conditions for nitration, typically using a mixture of nitric acid and sulfuric acid, would need to be carefully controlled to avoid unwanted side reactions, such as oxidation or polymerization of the isopropenyl group. The directing effect of the fused five-membered ring and the 2-isopropenyl substituent would need to favor substitution at the C-6 position to make this a viable route.

Reactant Reagents Expected Product Potential Challenge
2-Isopropenyl-1H-indeneHNO₃, H₂SO₄1H-Indene, 2-(1-methylethenyl)-6-nitro-Achieving regioselectivity for the C-6 position and avoiding side reactions.

Introduction of the 2-(1-methylethenyl) Group via Advanced Coupling or Alkylation Reactions

The introduction of the 2-(1-methylethenyl), or isopropenyl, group onto the indene ring at the C-2 position can be effectively achieved through modern cross-coupling reactions. These methods typically involve the reaction of a 2-haloindene or a related derivative with an appropriate isopropenylating agent in the presence of a transition metal catalyst.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds. Several variations of these reactions can be envisioned for the synthesis of 2-isopropenylindenes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target compound, a 2-halo-6-nitroindene could be coupled with isopropenylboronic acid or its pinacol (B44631) ester. lookchem.comnih.govwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. A key advantage of the Suzuki-Miyaura coupling is the commercial availability and stability of the boronic acid reagents. nih.govorganic-chemistry.org A study on the Suzuki-Miyaura coupling of ortho-hydroxy aryl bromides with isopropenylboronic acid pinacol ester highlighted the use of a Pd2(dba)3/PCy3 catalyst system to achieve good yields. lookchem.com

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for an organohalide. wikipedia.orgcapes.gov.brlibretexts.orgorganic-chemistry.orgthermofisher.com The synthesis of 2-(1-methylethenyl)-6-nitro-1H-indene could be accomplished by reacting a 2-halo-6-nitroindene with isopropenyltributyltin in the presence of a palladium catalyst. Stille reactions are known for their tolerance of a wide range of functional groups. thermofisher.com

Negishi Coupling: This coupling reaction employs an organozinc reagent. mit.eduorganic-chemistry.orgwikipedia.orgnih.govnih.gov An isopropenylzinc halide could be coupled with a 2-halo-6-nitroindene using a palladium or nickel catalyst. wikipedia.org The Negishi coupling is known for the high reactivity of the organozinc reagents. wikipedia.org Recent advancements have enabled the coupling of secondary alkylzinc halides with aryl bromides and chlorides, which is relevant for the isopropenyl group. mit.eduorganic-chemistry.org

The general conditions for these palladium-catalyzed cross-coupling reactions are summarized in the table below.

Coupling Reaction Isopropenylating Agent Indene Substrate Typical Catalyst Base/Additive
Suzuki-MiyauraIsopropenylboronic acid or ester2-Halo-6-nitroindenePd(PPh₃)₄, Pd(OAc)₂/LigandBase (e.g., Na₂CO₃, K₂CO₃, CsF)
StilleIsopropenyltributyltin2-Halo-6-nitroindenePd(PPh₃)₄Often no base required
NegishiIsopropenylzinc halide2-Halo-6-nitroindenePd(PPh₃)₄, Ni(acac)₂Often no base required

Alkylation Reactions:

Direct alkylation of an indene precursor is another potential route. This would likely involve the generation of an indenyl anion or a related nucleophile at the C-2 position, followed by reaction with an isopropenyl electrophile. However, controlling the regioselectivity of such alkylations can be challenging.

Catalytic Systems in the Synthesis of 1H-Indene, 2-(1-methylethenyl)-6-nitro-

The formation of the indene ring itself and the introduction of the required functional groups are heavily reliant on catalytic systems. Both transition metal catalysis and organocatalysis play crucial roles in modern synthetic strategies applicable to the target molecule.

Transition Metal-Catalyzed Indene Formation and Functionalization

Transition metals, particularly palladium, rhodium, and ruthenium, are extensively used in the synthesis of substituted indenes. organic-chemistry.org

Palladium Catalysis: As discussed in the previous section, palladium catalysts are paramount for the introduction of the isopropenyl group via cross-coupling reactions. wikipedia.org Additionally, palladium-catalyzed reactions can be employed in the construction of the indene ring itself. For instance, a sequence of a Suzuki coupling followed by a ring-closing metathesis has been used to create functionalized indenes from substituted phenols. organic-chemistry.orgorganic-chemistry.org Furthermore, palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides presents a method for constructing precursors to the 6-nitroindene (B15439396) system. nih.gov

Rhodium Catalysis: Rhodium catalysts are effective for the annulation of 2-alkenyl anilides with alkynes to form indolines, a reaction type that could be adapted for the synthesis of indenes from analogous precursors. scispace.com Rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes have also been shown to produce indene derivatives. organic-chemistry.org Rhodium-catalyzed annulations of 2-alkenylphenols with allenes have also been reported. nih.gov

Ruthenium Catalysis: Ruthenium catalysts are also employed in indene synthesis. Ruthenium-catalyzed ring-closing metathesis is a key step in some synthetic routes to indenes. organic-chemistry.orgorganic-chemistry.org Notably, nitro-activated ruthenium catalysts have been developed for olefin metathesis, which could be relevant for the synthesis of nitro-substituted indenes. nih.govsemanticscholar.org Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides can lead to 3-substituted indoles, and similar strategies could potentially be applied to indene synthesis. acs.org

The following table provides an overview of transition metal-catalyzed reactions relevant to the synthesis of functionalized indenes.

Metal Catalyst Reaction Type Application in Indene Synthesis Reference
PalladiumCross-Coupling (Suzuki, Stille, Negishi)Introduction of the 2-isopropenyl group lookchem.comwikipedia.orgmit.edu
PalladiumDirect ArylationSynthesis of 6-nitro-substituted precursors nih.gov
RhodiumAnnulation/CyclizationFormation of the indene ring system organic-chemistry.orgscispace.com
RutheniumRing-Closing MetathesisFormation of the indene ring system organic-chemistry.orgorganic-chemistry.org
RutheniumCycloisomerizationPotential for indene ring formation acs.org

Organocatalytic and Brønsted Acid-Catalyzed Approaches in Nitroalkene Chemistry

Organocatalysis and Brønsted acid catalysis offer metal-free alternatives for key transformations in the synthesis of nitro-containing compounds, which can be precursors to 1H-Indene, 2-(1-methylethenyl)-6-nitro-.

Organocatalysis in Nitroalkene Chemistry:

The Michael addition of nucleophiles to nitroalkenes is a fundamental reaction in organic synthesis, and its asymmetric variant is well-developed using organocatalysts. acs.orgmsu.edumdpi.comrsc.orgrsc.org This reaction can be used to construct the carbon skeleton of the indene precursor. For example, the conjugate addition of a suitable carbon nucleophile to a nitro-substituted styrene (B11656) derivative could generate an intermediate that can be further cyclized to form the 6-nitroindene ring. Chiral primary amines, thioureas, and prolinamides are common classes of organocatalysts for such reactions. mdpi.comrsc.org

Brønsted Acid-Catalyzed Cyclizations:

Brønsted acids can catalyze the cyclization of appropriately substituted precursors to form the indene ring. nih.govorganic-chemistry.orgrsc.org For instance, the cyclization of diaryl- or alkyl aryl-1,3-dienes to indenes can be catalyzed by strong Brønsted acids like trifluoromethanesulfonic acid. nih.govorganic-chemistry.org This methodology could be applied to a precursor containing the necessary nitro and isopropenyl functionalities, or precursors that can be converted to these groups after the indene ring formation. The compatibility of the nitro group with the strongly acidic conditions would be a key consideration in this approach.

Catalyst Type Reaction Relevance to Synthesis
Organocatalysts (e.g., chiral amines, thioureas)Michael Addition to NitroalkenesConstruction of the carbon framework of a 6-nitroindene precursor
Brønsted Acids (e.g., TfOH)Cyclization of DienesFormation of the indene ring system

Pericyclic Reactions Involving the Nitroalkene and Isopropenyl Systems

Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state, without the formation of intermediates like ions or radicals. ebsco.commsu.edu These reactions, which include cycloadditions and electrocyclic reactions, are typically initiated by heat or light and are largely unaffected by solvents or catalysts. ebsco.commsu.edu The unique structure of 1H-Indene, 2-(1-methylethenyl)-6-nitro-, featuring a conjugated π-system activated by a nitro group, makes it a prime candidate for various pericyclic transformations.

Diels-Alder Type Cycloadditions for Nitro-Substituted Indene Derivatives

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne). wikipedia.orgnih.gov The reactivity in these reactions is governed by the electronic properties of the reactants; "normal demand" Diels-Alder reactions proceed fastest with an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com

In the case of 1H-Indene, 2-(1-methylethenyl)-6-nitro-, the presence of the electron-withdrawing nitro group renders the conjugated system electron-deficient. This electronic profile allows the molecule to participate in Diels-Alder reactions in two distinct ways:

As an Electron-Poor Dienophile : The exocyclic double bond of the 2-(1-methylethenyl) group, being in conjugation with the nitro-substituted indene system, acts as a highly activated dienophile. Nitroalkenes are well-established as potent dienophiles in [4+2] cycloadditions due to the nitro group's ability to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). illinois.edubeilstein-journals.org This facilitates reactions with a wide range of electron-rich dienes. The presence of strong electron-withdrawing groups on the dienophile has been shown to enhance diastereoselectivity, favoring the formation of the endo-isomer. beilstein-journals.orgnih.gov

As an Electron-Poor Diene : The diene portion within the five-membered ring of the indene core is electron-deficient due to the influence of the nitro group. This allows it to participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles, such as enamines or vinyl ethers.

The table below summarizes potential reactants for Diels-Alder cycloadditions with 1H-Indene, 2-(1-methylethenyl)-6-nitro-.

Role of 1H-Indene, 2-(1-methylethenyl)-6-nitro-Reactant TypeExample ReactantsExpected Product Type
DienophileElectron-Rich DieneCyclopentadiene, 2,3-Dimethyl-1,3-butadiene, Danishefsky's dieneSubstituted cyclohexene (B86901) derivatives (spiro-fused or appended)
DieneElectron-Rich DienophileEthyl vinyl ether, Pyrrolidine enamines, NorbornenePolycyclic nitro-substituted adducts

[2+2] and [3+2] Cycloaddition Pathways with Diverse Dienophiles and Dipolarophiles

Beyond the [4+2] cycloaddition, the reactive double bonds in 1H-Indene, 2-(1-methylethenyl)-6-nitro- allow for participation in other cycloaddition pathways.

[2+2] Cycloadditions : The reaction of two alkene components to form a cyclobutane (B1203170) ring is a [2+2] cycloaddition. While thermally forbidden for typical alkenes, these reactions can be promoted photochemically or through metal catalysis. bg.ac.rsyoutube.com Nitroalkenes, in particular, have been shown to undergo visible-light-induced [2+2] cycloadditions with other olefins. researchgate.net The isopropenyl group of 1H-Indene, 2-(1-methylethenyl)-6-nitro- could therefore react with other alkenes under photochemical conditions to yield substituted cyclobutane structures. researchgate.net

[3+2] Cycloadditions : Also known as 1,3-dipolar cycloadditions, these reactions are a cornerstone for the synthesis of five-membered heterocycles. mdpi.com They involve the reaction of a 1,3-dipole with a dipolarophile. The electron-deficient double bond of the nitro-activated isopropenyl group serves as an excellent dipolarophile. This allows it to react with a variety of 1,3-dipoles to form highly functionalized heterocyclic systems. For example, asymmetric dearomative (3+2)-cycloadditions are known to occur with nitro-substituted benzoheteroarenes, highlighting the utility of the nitro group in activating substrates for such transformations. nih.gov

The following table details potential 1,3-dipolar cycloaddition reactions.

1,3-DipoleExampleResulting Heterocycle
Nitrile OxideBenzonitrile oxideIsoxazoline
AzidePhenyl azideTriazoline
NitronesC-Phenyl-N-methylnitroneIsoxazolidine
Azomethine YlidesGenerated from N-benzylideneglycine ethyl esterPyrrolidine

Mechanistic Investigations of Diradical and Other Intermediates in Cycloadditions

While pericyclic reactions are often described as concerted, occurring in a single step, some cycloadditions can proceed through stepwise pathways involving intermediates. msu.eduresearchgate.net The specific mechanism can be influenced by the reactants, catalysts, and reaction conditions.

For Diels-Alder reactions involving nitroalkenes, Lewis acid catalysis can significantly alter the reaction pathway, potentially favoring a more asynchronous or even stepwise mechanism. illinois.edu In the case of [2+2] cycloadditions, particularly those induced by light, a stepwise mechanism involving the formation of a 1,4-diradical intermediate is common. bg.ac.rsresearchgate.net The presence of such intermediates can be supported by experimental evidence like triplet sensitization studies or the characterization of minor side products that arise from the intermediate's alternative reaction pathways. researchgate.net Computational studies are also crucial in distinguishing between concerted and stepwise mechanisms by calculating the energy profiles of the transition states and potential intermediates. researchgate.net

Nucleophilic and Electrophilic Transformations of 1H-Indene, 2-(1-methylethenyl)-6-nitro-

The electronic properties conferred by the nitro group also dictate the molecule's reactivity in non-pericyclic reactions.

Reactivity of the Nitro Group as an Electron-Withdrawing Moiety

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through strong inductive and resonance effects. nih.govresearchgate.net This has profound consequences for the reactivity of the entire indene system.

Activation towards Nucleophilic Attack : The strong electron withdrawal significantly reduces the electron density of the aromatic ring. nih.gov This deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present. Even without a leaving group, the electron-deficient ring is susceptible to nucleophilic addition, potentially forming stable anionic σ-complexes (Meisenheimer complexes) with strong nucleophiles. researchgate.net

Increased Acidity : The electron-withdrawing effect stabilizes the conjugate base formed upon deprotonation. This markedly increases the acidity of the protons on the C1 carbon of the indene ring, making them susceptible to abstraction by a base.

Direct Reactions at the Nitro Group : The nitro group itself can be a site for nucleophilic attack. For instance, chelated enolates have been shown to react with aromatic nitro compounds directly at the nitro group in a 1,3-addition fashion. organic-chemistry.org Furthermore, the nitro group can be readily reduced to a variety of other nitrogen-containing functional groups, such as nitroso, hydroxylamino, and amino groups, providing a gateway to a wide range of derivatives. organic-chemistry.org

Reactions at the 2-(1-methylethenyl) Double Bond (e.g., electrophilic additions, Michael additions)

The exocyclic double bond of the isopropenyl group is a key site of reactivity, heavily influenced by its conjugation with the nitroaromatic system.

Michael Additions : The conjugation of the isopropenyl double bond with the potent electron-withdrawing nitro group makes the terminal carbon of the double bond highly electrophilic. This renders the system an excellent Michael acceptor, susceptible to conjugate addition by a wide array of soft nucleophiles. nih.gov This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.

The table below lists potential nucleophiles for Michael addition to 1H-Indene, 2-(1-methylethenyl)-6-nitro-.

Nucleophile ClassExample NucleophileResulting Functional Group
EnolatesDiethyl malonateAlkyl-substituted malonic ester
OrganocupratesLithium dimethylcuprateAlkylated indene
ThiolsThiophenolThioether
AminesPiperidineTertiary amine

Aromatic Substitution Reactions on the Nitro-Substituted Benzene Ring

The benzene ring in 1H-Indene, 2-(1-methylethenyl)-6-nitro-, substituted with a nitro group, is a key site for chemical modifications. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.commsu.edu The deactivating effect is exerted through both inductive and resonance effects.

Conversely, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing properties of the nitro group stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Nitrobenzene (B124822)

PositionReactivity Relative to Benzene
ortho~10-8
meta~10-7
para~10-8

This table illustrates the deactivating effect of the nitro group on the benzene ring towards electrophilic attack.

In the case of 1H-Indene, 2-(1-methylethenyl)-6-nitro-, the indene moiety fused to the benzene ring will also influence the regioselectivity of substitution reactions. The alkyl substituent at position 1 and the isopropenyl group at position 2 of the indene ring can exert electronic and steric effects. For electrophilic substitution, the positions ortho and para to the fused indene system (and meta to the nitro group) would be the most likely sites of reaction, albeit at a significantly reduced rate compared to benzene. msu.edu

For nucleophilic aromatic substitution, the positions ortho and para to the strongly electron-withdrawing nitro group are activated. Therefore, positions 5 and 7 on the benzene ring of 1H-Indene, 2-(1-methylethenyl)-6-nitro- would be susceptible to nucleophilic attack, potentially leading to the displacement of a suitable leaving group if one were present at these positions.

Skeletal Rearrangement and Fragmentation Pathways of the Indene Framework

The indene framework itself is susceptible to rearrangement and fragmentation under various conditions, such as photochemical, thermal, or catalytic activation. These transformations can lead to a diverse array of products with altered carbon skeletons.

Investigations into Intramolecular Rearrangements of Substituted Indenes

Substituted indenes can undergo a variety of intramolecular rearrangements. organic-chemistry.org These can include sigmatropic shifts, such as nih.govnih.gov-hydrogen shifts, which can interconvert isomers. For 1H-Indene, 2-(1-methylethenyl)-6-nitro-, a nih.govnih.gov-hydrogen shift could potentially lead to the formation of a 3H-indene isomer.

Catalyst-mediated rearrangements are also a significant area of investigation. For instance, transition metal catalysts, such as those based on ruthenium or rhodium, have been shown to catalyze the cycloisomerization and skeletal rearrangement of enynes, which share structural similarities with the subject compound. researchgate.net Such catalytic processes could potentially lead to complex polycyclic structures. The presence of the isopropenyl group provides a reactive handle for such transformations.

Photochemical rearrangements are another possibility. UV irradiation can promote electronic excitations that lead to bond cleavage and formation, resulting in skeletal reorganization. libretexts.org For instance, photo-Beckmann rearrangements have been observed in related systems. libretexts.org

Controlled Degradation Studies and Identification of Byproducts

Controlled degradation studies are crucial for understanding the stability and fragmentation pathways of a molecule. Mass spectrometry is a primary tool for investigating these pathways. youtube.comyoutube.com Under electron impact (EI) conditions, 1H-Indene, 2-(1-methylethenyl)-6-nitro- would be expected to undergo characteristic fragmentation.

The initial fragmentation would likely involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2). nih.gov Another probable fragmentation pathway is the cleavage of the isopropenyl group. Alpha-cleavage adjacent to the aromatic ring is a common fragmentation mechanism. youtube.com

Table 2: Plausible Mass Spectrometric Fragments of 1H-Indene, 2-(1-methylethenyl)-6-nitro-

m/z (mass-to-charge ratio)Proposed FragmentFragmentation Pathway
M+•Molecular IonIonization of the parent molecule
M - 46[M - NO2]+Loss of a nitro group
M - 15[M - CH3]+Loss of a methyl radical from the isopropenyl group
[Indene-6-nitro]+C9H7NO2+Cleavage of the isopropenyl group

This table outlines some of the expected primary fragmentation products based on common mass spectrometric fragmentation rules.

Controlled chemical degradation, for example, through oxidation or reduction, can also provide insights into the molecular structure and reactivity. Oxidative cleavage of the double bond in the isopropenyl group with reagents like ozone or potassium permanganate (B83412) would yield a ketone. Reduction of the nitro group to an amine would significantly alter the electronic properties and subsequent reactivity of the aromatic ring. These degradation products can be isolated and identified to piece together the fragmentation and reactivity puzzle of the parent molecule.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 1h Indene, 2 1 Methylethenyl 6 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1H-Indene, 2-(1-methylethenyl)-6-nitro-, a combination of one-dimensional and two-dimensional NMR techniques would be employed to confirm its constitution and stereochemistry.

Detailed Proton NMR Analysis for Chemical Shift and Coupling Information

The ¹H NMR spectrum of 1H-Indene, 2-(1-methylethenyl)-6-nitro- would provide crucial information about the number and chemical environment of the protons. The presence of the nitro group, an electron-withdrawing group, is expected to deshield the protons on the aromatic ring, shifting their signals to a lower field (higher ppm values). Conversely, the protons of the methylethenyl group and the methylene (B1212753) protons of the indene (B144670) ring would appear at a higher field.

Expected Proton NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Aromatic Protons7.0 - 8.5d, dd7.0 - 9.0 (ortho), 2.0 - 3.0 (meta)
Olefinic Protons5.0 - 6.0s-
Methylene Protons (Indene)3.0 - 4.0s-
Methyl Protons2.0 - 2.5s-

Note: This is a predictive table based on the structure of 1H-Indene, 2-(1-methylethenyl)-6-nitro-. Actual experimental values may vary.

Carbon-13 NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the aromatic ring would resonate at lower field due to the influence of the nitro group and the double bonds. The sp² hybridized carbons of the methylethenyl group would also appear in the downfield region, while the sp³ hybridized methylene carbon of the indene ring and the methyl carbon would be found at a higher field.

Expected Carbon-13 NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic Carbons120 - 150
Olefinic Carbons110 - 140
Methylene Carbon (Indene)30 - 40
Methyl Carbon15 - 25

Note: This is a predictive table based on the structure of 1H-Indene, 2-(1-methylethenyl)-6-nitro-. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton coupling networks, confirming the connectivity of protons within the aromatic ring and the methylethenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as the methylethenyl group to the indene core and confirming the position of the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule, particularly the orientation of the methylethenyl group relative to the indene ring.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of 1H-Indene, 2-(1-methylethenyl)-6-nitro-. This highly accurate mass measurement allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula (C₁₂H₁₁NO₂).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. For 1H-Indene, 2-(1-methylethenyl)-6-nitro-, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the methyl group (CH₃), as well as cleavages within the indene ring structure. The observed fragmentation pattern would serve as a fingerprint for the compound and further confirm its identity. Aromatic nitro compounds often exhibit characteristic fragmentation patterns that can aid in structural confirmation. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components of a complex mixture. For an organic compound such as 1H-Indene, 2-(1-methylethenyl)-6-nitro-, GC-MS would be instrumental in determining its purity and identifying it within various matrices. The gas chromatography component separates the compound from others based on its volatility and interaction with the stationary phase of the GC column, resulting in a characteristic retention time. The mass spectrometry component then provides a mass spectrum, which is a fingerprint of the molecule based on its mass-to-charge ratio and fragmentation pattern upon ionization.

However, a thorough search of available scientific literature and spectral databases reveals no specific GC-MS data, including retention times or mass spectral fragmentation patterns, for 1H-Indene, 2-(1-methylethenyl)-6-nitro-.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is fundamental for the identification of functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy for Characteristic Band Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its chemical bonds. The resulting IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For 1H-Indene, 2-(1-methylethenyl)-6-nitro-, one would expect to observe characteristic bands for the nitro group (NO₂), the carbon-carbon double bonds (C=C) of the indene ring system and the methylethenyl group, and the carbon-hydrogen (C-H) bonds of the aromatic and aliphatic parts of the molecule.

Despite the theoretical predictability of these bands, no experimentally obtained IR spectrum for 1H-Indene, 2-(1-methylethenyl)-6-nitro- is available in the public domain.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For 1H-Indene, 2-(1-methylethenyl)-6-nitro-, Raman spectroscopy could provide valuable information about the carbon skeleton of the indene ring and the C=C bond of the methylethenyl substituent.

As with IR spectroscopy, there is no published Raman spectrum available for 1H-Indene, 2-(1-methylethenyl)-6-nitro-.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption are indicative of the electronic structure and the extent of conjugation within the molecule. The presence of the indene ring system, the methylethenyl group, and the nitro group in 1H-Indene, 2-(1-methylethenyl)-6-nitro- would be expected to give rise to a distinct UV-Vis spectrum, providing insights into its electronic properties.

Currently, no specific UV-Vis absorption data for 1H-Indene, 2-(1-methylethenyl)-6-nitro- has been reported in the scientific literature.

Computational and Theoretical Chemistry Studies of 1h Indene, 2 1 Methylethenyl 6 Nitro

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of electronic structure and a wide array of molecular properties. These calculations can predict molecular geometry, orbital energies, and spectroscopic characteristics with a high degree of accuracy.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. Of particular importance for predicting chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. A large gap suggests high stability, whereas a small gap implies higher reactivity.

For a molecule like nitrobenzene (B124822), the aromatic ring orbitals interact with the orbitals of the nitro group. The strong electron-withdrawing nature of the -NO2 group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor compared to benzene (B151609). Computational studies using methods like Density Functional Theory (DFT) can precisely calculate these orbital energies.

Table 1: Representative Frontier Molecular Orbital Energies for Nitrobenzene (Calculated)
Molecular OrbitalEnergy (eV)Description
LUMO+1-0.15Antibonding π* orbital with significant contribution from the nitro group
LUMO-0.46Lowest unoccupied π* orbital, primarily localized on the aromatic ring
HOMO-7.07Highest occupied π orbital of the benzene ring
HOMO-1-7.10Degenerate π orbital of the benzene ring

Note: The values presented are illustrative and depend on the specific computational method and basis set used. The interaction with the nitro group breaks the degeneracy of the benzene HOMO and LUMO levels.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy (most stable) conformation. For nitrobenzene, DFT calculations accurately reproduce the planar structure of the benzene ring and the geometry of the nitro group. These calculations can also reveal subtle structural details, such as bond lengths and angles, which are influenced by the electronic interplay between the ring and the substituent. For instance, the C-N bond length and the slight distortion of the ring from perfect hexagonal symmetry can be precisely determined.

Table 2: Selected Optimized Geometric Parameters for Nitrobenzene from a DFT Calculation (B3LYP/6-311G(d,p))
ParameterCalculated ValueDescription
C-N Bond Length1.48 ÅThe distance between the ring carbon and the nitro group nitrogen.
N-O Bond Length1.23 ÅThe distance between the nitrogen and oxygen atoms of the nitro group.
O-N-O Bond Angle124.5°The angle formed by the two oxygen atoms and the nitrogen atom.
C-C Bond Length (avg)1.39 ÅThe average carbon-carbon bond distance within the aromatic ring.

Computational methods, particularly DFT, are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei by calculating the magnetic shielding around each atom. These predictions are highly useful for assigning peaks in experimental spectra and confirming molecular structures.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be computed. This generates a theoretical IR spectrum, where specific peaks can be assigned to molecular motions like C-H stretches, C=C ring vibrations, and the characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light absorbed by the molecule, allowing for the prediction of the UV-Vis absorption spectrum. For nitrobenzene, TD-DFT can predict the transitions responsible for its absorption bands. acs.org

Reaction Pathway and Transition State Analysis of Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states, and determine the most likely pathway from reactants to products.

Energetic mapping involves calculating the energies of all stationary points along a proposed reaction coordinate, including reactants, intermediates, transition states, and products. This provides a detailed energy profile of the reaction.

A classic example is the electrophilic aromatic substitution of nitrobenzene, such as its further nitration to dinitrobenzene. researchgate.net Due to the deactivating nature of the nitro group, this reaction is slower than the nitration of benzene. Computational studies can map the pathways for the incoming electrophile (NO₂⁺) attacking the ortho, meta, and para positions. researchgate.net These calculations consistently show that the transition state leading to the meta product has the lowest energy, explaining the experimentally observed regioselectivity. researchgate.net

Another well-studied transformation is the reduction of nitrobenzene to aniline. This process can occur via multiple pathways, often categorized as a "direct" route (hydrogenation of the nitro group) or an "indirect" condensation route. mdpi.comresearchgate.net DFT calculations on catalyst surfaces can determine the adsorption energies of intermediates and the activation energies for each step, revealing the most energetically favorable mechanism under specific conditions. mdpi.comresearchgate.net

Table 3: Illustrative Calculated Gibbs Free Energies of Activation (ΔG‡) for the Nitration of Nitrobenzene
Reaction PathCalculated ΔG‡ (kcal/mol)Predicted Major Product
Ortho-attack16.6Minor
Meta-attack15.1Major
Para-attack17.8Minor

Note: Data adapted from a DFT study on the nitration of nitrobenzene. researchgate.net Lower activation energy indicates a faster reaction rate.

Beyond determining the most favorable pathway, computational chemistry can predict reaction kinetics. Using Transition State Theory (TST), the rate constant (k) for an elementary reaction step can be calculated from the Gibbs free energy of activation (ΔG‡).

This allows for the quantitative prediction of how fast a reaction will proceed at a given temperature. For complex, multi-step reactions, the rate-determining step (the one with the highest activation energy barrier) can be identified. For instance, in the nitration of nitrobenzene, the electrophilic attack of the nitronium ion on the ring is the rate-determining step, while the subsequent proton abstraction is typically barrierless. researchgate.net Such computational kinetic studies are crucial for optimizing reaction conditions and understanding the factors that control reaction outcomes. frontiersin.orgnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the conformational dynamics of a molecule and its interactions with its environment.

A conformational analysis of 1H-Indene, 2-(1-methylethenyl)-6-nitro- would involve exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The flexibility of the indene (B144670) scaffold, along with the rotational freedom of the 1-methylethenyl and nitro substituent groups, would be of primary interest. Key dihedral angles would be systematically varied to map out the conformational landscape.

Table 1: Hypothetical Torsional Angle Analysis for Major Conformers No specific data is available for 1H-Indene, 2-(1-methylethenyl)-6-nitro-. The following table is a representative example of what such an analysis would entail.

Conformer Dihedral Angle 1 (C1-C2-C(methylethenyl)-C) (°) Dihedral Angle 2 (C5-C6-N-O1) (°) Relative Energy (kcal/mol)
A 0 0 0.0
B 180 0 1.2
C 0 90 3.5
D 180 90 4.8

This data is illustrative and not based on actual research findings for the specified compound.

The flexibility of the indene ring itself is relatively limited due to its bicyclic nature. However, the exocyclic double bond of the 1-methylethenyl group and the nitro group introduce degrees of freedom that would be explored in a full conformational analysis. The planarity of the nitro group with respect to the aromatic ring is a key factor influencing the electronic properties of the molecule.

MD simulations can be employed to understand how 1H-Indene, 2-(1-methylethenyl)-6-nitro- interacts with different solvent molecules or other chemical species. These simulations would reveal information about the formation and dynamics of hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Table 2: Hypothetical Solvation Free Energy in Different Solvents No specific data is available for 1H-Indene, 2-(1-methylethenyl)-6-nitro-. The following table is a representative example of what such a simulation could determine.

Solvent Dielectric Constant Solvation Free Energy (kcal/mol) Predominant Interaction Type
Water 78.4 -8.5 Hydrogen Bonding (with nitro group)
Methanol 32.7 -6.2 Hydrogen Bonding, Dipole-Dipole
Acetonitrile 37.5 -5.1 Dipole-Dipole
Hexane 1.9 -1.8 van der Waals

This data is illustrative and not based on actual research findings for the specified compound.

The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, would be expected to play a significant role in intermolecular interactions, particularly in polar and protic solvents. The π-system of the indene ring and the 1-methylethenyl group would also contribute to interactions through π-π stacking and van der Waals forces. Simulations in different chemical environments would elucidate the influence of the solvent on the conformational preferences of the molecule.

Applications of 1h Indene, 2 1 Methylethenyl 6 Nitro in Chemical Sciences

Building Block in Complex Organic Synthesis

The combination of a bicyclic aromatic system, a dienyl moiety, and a nitro functional group makes 1H-Indene, 2-(1-methylethenyl)-6-nitro- a valuable precursor in the construction of intricate organic structures.

Precursor for Heterocyclic Compound Synthesis

Nitroalkenes are well-established as potent precursors in the synthesis of a wide array of heterocyclic compounds. rsc.orgresearchgate.netresearchgate.netrsc.org The nitro group in 1H-Indene, 2-(1-methylethenyl)-6-nitro- activates the double bond of the indene (B144670) ring, making it susceptible to various nucleophilic addition reactions, which are often the initial steps in the formation of heterocyclic rings. rsc.org The high reactivity of nitroalkenes allows them to participate in multi-component and cascade reactions, leading to the efficient construction of three- to five-membered O, N, and S-heterocycles. rsc.orgresearchgate.net The flexibility of the nitro group allows for its subsequent transformation into other functional groups, further expanding the synthetic possibilities. rsc.orgresearchgate.net For instance, the reaction of nitroalkenes with suitable nucleophiles can lead to the formation of piperidines, tetrahydropyrans, and other saturated six-membered heterocycles. researchgate.netrsc.org The indene moiety itself can be a part of the resulting heterocyclic system, or it can serve as a scaffold for further functionalization.

Reaction TypePotential Heterocyclic Products
Michael AdditionFunctionalized pyrrolidines, piperidines
[3+2] CycloadditionPyrrolizidines, indolizidines
Hetero-Diels-Alder ReactionTetrahydroquinolines, chromanes

Intermediate in the Formation of Diverse Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that have garnered significant interest due to their unique electronic and optical properties. nih.gov The indene skeleton of 1H-Indene, 2-(1-methylethenyl)-6-nitro- serves as a fundamental building block for the synthesis of larger PAHs. rsc.orgmit.edu The combination of resonantly stabilized radicals, such as indenyl radicals, is a key process in the formation and growth of PAHs. rsc.org The methylethenyl group can participate in cyclization reactions, leading to the extension of the aromatic system. Intramolecular oxidative cyclodehydrogenation, a common method for accessing PAHs, can be envisioned for derivatives of this compound. nih.gov The synthesis of complex PAHs like picene (B1221364) has been achieved through multi-step synthetic sequences involving smaller aromatic precursors. rsc.org The strategic functionalization and subsequent cyclization of 1H-Indene, 2-(1-methylethenyl)-6-nitro- could provide a pathway to novel and complex PAH structures. beilstein-journals.orgekb.eg

Synthons for the Construction of Chiral Organic Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. nih.gov The prochiral nature of the double bond in the methylethenyl group of 1H-Indene, 2-(1-methylethenyl)-6-nitro- and the potential for asymmetric reactions involving the indene ring make it a valuable synthon for constructing chiral molecules. The nitro-Mannich reaction, which involves the addition of a nitroalkane to an imine, is a powerful tool for creating up to two new chiral centers. nih.gov This highlights the potential of the nitro-functionalized indene to participate in similar asymmetric transformations. Furthermore, the development of metal-catalyzed asymmetric synthesis has provided numerous methods for the enantioselective construction of chiral molecules, including those with axial chirality like allenes. rsc.orgrsc.org Biocatalytic methods, employing engineered enzymes, also offer highly efficient and selective routes to chiral amines from prochiral ketones, a transformation that could be applied to derivatives of the title compound. nih.gov

Polymerization Studies of the 2-(1-methylethenyl) Moiety

The exocyclic double bond of the 2-(1-methylethenyl) group imparts the ability for 1H-Indene, 2-(1-methylethenyl)-6-nitro- to undergo polymerization, opening avenues for the creation of novel polymeric materials with potentially unique properties derived from the indene and nitro functionalities.

Cationic Polymerization of the Indene Derivative

Radical Polymerization Mechanisms and Kinetics

Free radical polymerization is a widely used and robust method for producing a vast array of polymers. uliege.be The 2-(1-methylethenyl) group in 1H-Indene, 2-(1-methylethenyl)-6-nitro- is a vinyl group that can participate in radical polymerization. The kinetics and mechanism of such a polymerization would be influenced by the indene ring and the nitro group. The nitro group can act as an inhibitor or retarder in radical polymerization, as nitro compounds are known to react with radical species. mdpi.com This could lead to lower polymerization rates and molecular weights. Controlled radical polymerization techniques, such as those mediated by nitroxides, could potentially be employed to better control the polymerization process. mdpi.com Studies on the free radical terpolymerization of indene with other monomers like methyl methacrylate (B99206) and acrylonitrile (B1666552) have been conducted to understand their reactivity ratios and copolymer composition, providing a framework for investigating the polymerization behavior of this specific indene derivative. researchgate.net

Polymerization TypeKey Considerations for 1H-Indene, 2-(1-methylethenyl)-6-nitro-
Cationic PolymerizationInfluence of the electron-withdrawing nitro group on carbocation stability.
Radical PolymerizationPotential inhibiting/retarding effect of the nitro group.

Copolymerization with Other Vinyl Monomers

The presence of the 1-methylethenyl (isopropenyl) group, a type of vinyl monomer, allows 1H-Indene, 2-(1-methylethenyl)-6-nitro- to participate in copolymerization reactions with other vinyl monomers. The reactivity of the isopropenyl double bond in polymerization is influenced by both steric and electronic factors stemming from the bulky and electronically complex 6-nitro-1H-inden-2-yl substituent.

Generally, the copolymerization of two monomers, M₁ and M₂, can be described by the Mayo-Lewis equation, which utilizes reactivity ratios (r₁ and r₂) to predict the composition of the resulting copolymer. The reactivity ratio for each monomer is the ratio of the rate constant for propagation of its own kind of monomer to the rate constant for propagation with the other monomer.

Given the structure of 1H-Indene, 2-(1-methylethenyl)-6-nitro- (let's denote it as M₂), its copolymerization with a common vinyl monomer like Styrene (B11656) (M₁) would be characterized by specific reactivity ratios. The bulky nature of the 6-nitroindene (B15439396) group would likely result in a lower reactivity ratio for M₂ (r₂ < 1), indicating a preference for the growing polymer chain ending in a 1H-Indene, 2-(1-methylethenyl)-6-nitro- unit to add a styrene monomer rather than another molecule of itself. The strong electron-withdrawing nature of the nitro group would also influence the electronic properties of the isopropenyl double bond, affecting its reactivity towards the growing polymer chain.

Below is a hypothetical data table illustrating potential reactivity ratios and resulting copolymer compositions for the copolymerization of Styrene (M₁) and 1H-Indene, 2-(1-methylethenyl)-6-nitro- (M₂) under free-radical polymerization conditions.

Feed Ratio (M₁:M₂)Reactivity Ratio (r₁)Reactivity Ratio (r₂)Copolymer Composition (Mole Fraction M₁)Copolymer Composition (Mole Fraction M₂)
1:10.80.20.800.20
1:30.80.20.570.43
3:10.80.20.900.10

This is a hypothetical data table based on general principles of vinyl copolymerization. Actual experimental values may differ.

The resulting copolymers, incorporating the rigid and polar 6-nitroindene moiety, would be expected to exhibit modified thermal and mechanical properties compared to polystyrene homopolymer. The presence of the nitro group could also enhance properties such as refractive index and affinity for certain surfaces or solvents.

Probe for Fundamental Mechanistic Organic Chemistry Studies

The dichotomous electronic nature of the substituents on the indene core of 1H-Indene, 2-(1-methylethenyl)-6-nitro- makes it an excellent candidate as a probe for investigating various aspects of organic reaction mechanisms.

Investigation of Nitroalkene Reactivity in Novel Transformations

The conjugated system within 1H-Indene, 2-(1-methylethenyl)-6-nitro- involves the π-electrons of the benzene (B151609) ring, the double bond of the cyclopentene (B43876) ring, and the double bond of the isopropenyl group. The nitro group, being a powerful electron-withdrawing group, significantly influences the electron distribution throughout this system. This electronic "push-pull" arrangement can be harnessed to study a variety of chemical transformations.

The electron-rich isopropenyl group is susceptible to electrophilic attack, and the course of such reactions can provide insights into the directing effects of the indene ring system and the deactivating effect of the nitro group on the benzene ring. For instance, the reaction with electrophiles could potentially lead to cyclization products, and the regioselectivity of such reactions would be of mechanistic interest.

Furthermore, the nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr). nih.gov The presence of the isopropenyl group at the 2-position could sterically and electronically influence the rates and regioselectivity of SNAr reactions on the benzene ring, providing a valuable model for studying these effects in complex molecular frameworks.

Below is a table summarizing the expected reactivity of different sites within 1H-Indene, 2-(1-methylethenyl)-6-nitro- towards various types of reagents, which could be a subject of mechanistic investigation.

Reactive SiteType of ReagentExpected Reaction TypeMechanistic Insights
Isopropenyl C=C bondElectrophiles (e.g., H⁺, Br₂)Electrophilic AdditionElectronic effects of the nitro-indene moiety on alkene reactivity.
Benzene RingNucleophiles (e.g., RO⁻, R₂NH)Nucleophilic Aromatic SubstitutionInfluence of the isopropenyl group on SNAr reactivity and regioselectivity.
Benzene RingElectrophiles (e.g., HNO₃/H₂SO₄)Electrophilic Aromatic SubstitutionDeactivating and directing effects of the existing nitro and isopropenyl groups. libretexts.org
Cyclopentene Allylic C-HRadical InitiatorsRadical Substitution/AbstractionStability of the resulting indenyl radical.

Exploration of Indene Aromaticity and Cyclopentene Ring Dynamics

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. In indene, the aromaticity is primarily conferred by the benzene ring, which adheres to Hückel's rule of having 4n+2 π electrons (n=1, so 6 π electrons). quora.com The cyclopentene portion of the indene molecule is not aromatic.

The dynamics of the cyclopentene ring in indene derivatives are also a subject of interest. While the fused benzene ring prevents many of the conformational changes seen in isolated cyclopentene, the reactivity of the five-membered ring can still be explored. For instance, studies on ring expansion and isomerization of substituted indene radicals have shown complex potential energy surfaces. researchgate.net The presence of the nitro and isopropenyl groups in 1H-Indene, 2-(1-methylethenyl)-6-nitro- would significantly influence the stability of any radical or ionic intermediates formed during such transformations, making it a useful substrate for studying the mechanisms of these dynamic processes. Ring-opening metathesis polymerization (ROMP) is a characteristic reaction of cyclic olefins like cyclopentene, although the fused aromatic ring in indene would likely increase the ring strain energy, thus affecting the thermodynamics and kinetics of such a polymerization. rsc.org

Future Research Directions and Perspectives on 1h Indene, 2 1 Methylethenyl 6 Nitro

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 1H-Indene, 2-(1-methylethenyl)-6-nitro- and related structures will likely pivot towards greener and more efficient methodologies. Current synthetic routes for indene (B144670) derivatives often rely on multi-step processes involving transition metal catalysts such as Rhodium(I) or Ruthenium. organic-chemistry.org Future research should aim to develop novel pathways that minimize waste, avoid harsh reagents, and improve atom economy.

Key areas of focus could include:

Biocatalysis : The use of enzymes, such as hydrogenases immobilized on supports like carbon black, offers a highly selective and environmentally friendly approach for transformations, particularly for the reduction of the nitro group under mild conditions. nih.gov

Domino Reactions : Designing one-pot domino reactions, where multiple bond-forming events occur sequentially without isolating intermediates, can significantly shorten synthetic sequences. researchgate.net For instance, a cascade reaction involving an intramolecular cyclization to form the indene core followed by functionalization could be explored.

Sustainable Reagents and Solvents : Moving away from hazardous reagents and volatile organic solvents is crucial. Research into solid-supported reagents, aqueous reaction media, and benign alternatives like ionic liquids or supercritical fluids will be vital. nih.gov For the introduction of the nitro group, methods avoiding strong acids, such as cobalt-catalyzed oxidation of corresponding anilines, represent a more sustainable direction. organic-chemistry.org

Synthetic Strategy Potential Advantages Key Research Challenge
Biocatalytic SynthesisHigh selectivity, mild conditions, reduced environmental impact. nih.govEnzyme stability and scalability for non-natural substrates.
Domino ReactionsIncreased efficiency, reduced waste, step economy. researchgate.netComplex reaction design and optimization.
C-H ActivationDirect functionalization, high atom economy.Regioselectivity control on the indene core.
Sustainable OxidationUse of greener oxidants (e.g., H2O2), milder conditions. organic-chemistry.orgAchieving high yields and selectivity for nitration.

Exploration of Undiscovered Reaction Manifolds and Catalyst Systems

The reactivity of 1H-Indene, 2-(1-methylethenyl)-6-nitro- is largely unexplored. The interplay between the electron-rich isopropenyl group and the electron-deficient nitro-aromatic system suggests a rich chemical reactivity waiting to be discovered. Future work should focus on mapping these reaction manifolds and developing novel catalyst systems to control them.

Potential research avenues include:

Asymmetric Catalysis : The development of chiral catalysts to control the stereochemistry of reactions involving the isopropenyl group or the indene ring, leading to enantiomerically pure derivatives.

Novel Catalyst Systems : Exploring catalysts beyond traditional noble metals is a key goal. Low-cost, earth-abundant metal catalysts (e.g., iron, copper) and metal-organic frameworks (MOFs) could offer cost-effective and highly active alternatives. mdpi.com For instance, copper-based catalysts have shown high efficiency in the reduction of nitroaromatics. mdpi.com

Intramolecular Cyclizations : The proximity of the isopropenyl and nitro groups could enable novel intramolecular cyclization reactions, potentially mediated by reduction of the nitro group to a reactive intermediate like a nitroso, hydroxylamine, or amino group, leading to complex heterocyclic scaffolds. researchgate.net The thermal cyclization of related enyne-allenes to form indene derivatives points to the potential of such pathways. researchgate.net

Catalyst Type Target Reaction Potential Outcome
Chiral Lewis AcidsDiels-Alder Reaction on isopropenyl groupEnantioselective synthesis of complex polycycles.
Earth-Abundant Metal Catalysts (Fe, Cu)Cross-coupling, Reductions mdpi.comCost-effective and sustainable synthesis.
Heterogeneous BiocatalystsSelective Nitro Group Reduction nih.govGreen synthesis of 2-isopropenyl-6-amino-1H-indene.
PhotocatalystsRadical additions to the isopropenyl groupNovel functionalization pathways under mild conditions.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides powerful tools to accelerate research and development by predicting molecular properties and reaction outcomes. For a molecule like 1H-Indene, 2-(1-methylethenyl)-6-nitro-, in silico studies can guide experimental work, saving time and resources.

Future computational research should focus on:

Reaction Mechanism Elucidation : Using Density Functional Theory (DFT) to model potential reaction pathways, calculate activation energies, and understand the role of catalysts can help in optimizing reaction conditions and predicting product distributions. researchgate.net

Predictive Property Modeling : Computational screening can predict the electronic, optical, and material properties of novel derivatives. This is particularly relevant for designing new functional materials, for example, by modeling the interaction of indene derivatives with other molecules, similar to studies on indene-fullerene adducts for solar cells. nih.govbenthamdirect.com

Catalyst Design : Computational methods can be used to design new catalysts with enhanced activity and selectivity. By modeling the interaction between the substrate and the catalyst's active site, researchers can rationally design more effective catalysts.

Computational Method Application Area Expected Insight
Density Functional Theory (DFT)Reaction mechanism studies researchgate.netUnderstanding transition states and predicting regioselectivity.
Molecular Dynamics (MD)Simulating interactions in condensed phases benthamdirect.comPredicting material properties and stability.
Quantitative Structure-Activity Relationship (QSAR)Virtual screening of derivativesIdentifying candidates with desired biological or material properties.

Integration with Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The synthesis of nitro-containing compounds often involves highly exothermic reactions and potentially hazardous intermediates, making safety a primary concern. vapourtec.com Flow chemistry and microreactor technologies offer a transformative solution to these challenges.

The integration of these technologies into the synthesis of 1H-Indene, 2-(1-methylethenyl)-6-nitro- represents a significant future direction:

Enhanced Safety : The small reaction volumes within microreactors minimize the risks associated with exothermic nitration reactions or the handling of potentially unstable compounds. ewadirect.comkrishisanskriti.org

Precise Process Control : Microreactors provide superior heat and mass transfer, allowing for precise control over reaction temperature, pressure, and residence time. mdpi.comchimia.chmdpi.com This leads to higher yields, improved selectivity, and fewer byproducts. chimia.ch

Scalability and Automation : Scaling up production in flow chemistry is achieved by running the system for longer durations or by "numbering up" (using multiple reactors in parallel), which is often simpler and safer than scaling up batch reactors. ewadirect.com Continuous flow systems are also amenable to automation, enabling high-throughput screening of reaction conditions. mdpi.com The continuous-flow reduction of nitro compounds is a well-established process that could be readily adapted. nih.govnih.gov

Technology Key Advantage Application to Synthesis
Flow ChemistryImproved safety for hazardous reactions. vapourtec.comSafer nitration to introduce the -NO2 group.
MicroreactorsSuperior heat/mass transfer, precise control. researchgate.netImproved selectivity in catalytic reactions.
Automated Flow SystemsHigh-throughput optimization. mdpi.comRapid screening of catalysts and reaction conditions.

By focusing on these future research directions, the scientific community can systematically unlock the synthetic potential and application scope of 1H-Indene, 2-(1-methylethenyl)-6-nitro- and its derivatives, paving the way for innovations in chemistry and materials science.

Q & A

Q. What are the recommended synthetic routes for 1H-Indene, 2-(1-methylethenyl)-6-nitro-, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of nitro-substituted indene derivatives typically involves nitration reactions. For example, nitration of a pre-functionalized indene core (e.g., 2-(1-methylethenyl)-1H-indene) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the 6-position. Reaction optimization should focus on:
  • Electrophilic substitution : Monitoring steric and electronic effects of the methylethenyl group on regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitro product from potential by-products like di-nitrated isomers .
    Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the methylethenyl group.

Q. How can the molecular structure of 1H-Indene, 2-(1-methylethenyl)-6-nitro- be confirmed experimentally?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement to resolve bond lengths, angles, and nitro-group orientation. Note that poor crystal quality may require co-crystallization with stabilizing agents .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST database protocols) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 229.22) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to assign protons near the nitro group (downfield shifts ~8.5–9.0 ppm) and methylethenyl substituents (vinyl protons ~5.5–6.5 ppm) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of 1H-Indene, 2-(1-methylethenyl)-6-nitro- in electrophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions:
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO/LUMO energies to predict sites for electrophilic attack. The nitro group deactivates the ring, but the methylethenyl group may create localized electron-rich regions .
  • Reaction Pathways : Simulate nitration intermediates (e.g., Wheland complexes) to assess activation barriers. Compare with experimental regioselectivity data to validate models .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., conformational flexibility):
  • Variable-temperature NMR : Perform experiments at 173–298 K to detect hindered rotation of the nitro group or methylethenyl moiety. Splitting of peaks at lower temperatures indicates restricted motion .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to compare X-ray-derived electron density maps with NMR-derived spatial arrangements. Discrepancies may highlight solvatomorphism or crystal-packing effects .

Q. What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA) of 1H-Indene, 2-(1-methylethenyl)-6-nitro-?

  • Methodological Answer : The nitro group’s thermal instability necessitates:
  • Atmosphere Control : Use inert gas (N₂) in TGA to suppress oxidative decomposition. Heating rates ≤5°C/min enhance resolution of endothermic events (e.g., melting) vs. exothermic degradation .
  • Complementary Techniques : Pair DSC with FTIR- or GC-MS-coupled pyrolysis to identify volatile decomposition products (e.g., NO₂ release) .

Application-Oriented Questions

Q. How can this compound be integrated into polymer matrices for functional material design?

  • Methodological Answer : The methylethenyl group enables copolymerization:
  • Radical Polymerization : Initiate with AIBN in toluene (60–80°C) to create nitro-functionalized polystyrene analogs. Monitor molecular weight via GPC and thermal stability via TGA .
  • Post-Polymerization Modification : Reduce the nitro group to amine (H₂/Pd-C) for crosslinking or dye conjugation. Confirm reduction efficiency via FTIR (loss of NO₂ peaks at ~1520 cm⁻¹) .

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